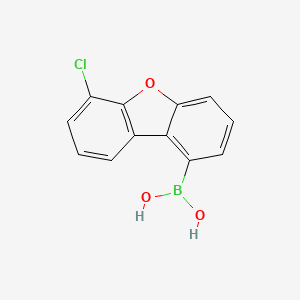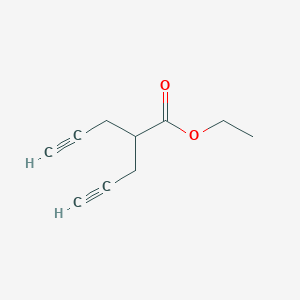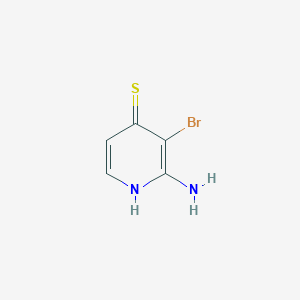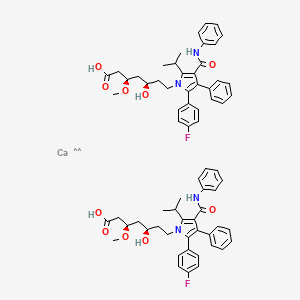
O-Methyl Atorvastatin hemicalcium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methyl Atorvastatin hemicalcium is an impurity of Atorvastatin, a widely used medication for lowering blood lipids. Atorvastatin is an orally active inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis . This compound shares similar properties and is primarily used for research purposes to study the pharmacokinetics and metabolism of Atorvastatin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl Atorvastatin hemicalcium involves several steps, starting from the basic structure of Atorvastatin. The process typically includes methylation reactions to introduce the O-Methyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often employed to monitor the purity and concentration of the compound during production . The use of advanced chromatographic columns and mobile phases helps in achieving efficient separation and quantification of impurities .
Análisis De Reacciones Químicas
Types of Reactions
O-Methyl Atorvastatin hemicalcium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions like temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
O-Methyl Atorvastatin hemicalcium is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of statin impurities.
Biology: Investigating the metabolic pathways and biological effects of statins.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of Atorvastatin and its impurities.
Industry: Quality control and assurance in the production of pharmaceutical compounds
Mecanismo De Acción
O-Methyl Atorvastatin hemicalcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to Atorvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . The compound primarily acts in the liver, leading to decreased hepatic cholesterol levels and increased clearance of low-density lipoprotein (LDL) from the bloodstream .
Comparación Con Compuestos Similares
Similar Compounds
Atorvastatin: The parent compound, widely used for lowering cholesterol.
Rosuvastatin: Another statin with a similar mechanism of action.
Simvastatin: A statin used for similar therapeutic purposes.
Uniqueness
O-Methyl Atorvastatin hemicalcium is unique due to its specific methylation, which makes it an important impurity for studying the detailed pharmacokinetics and metabolism of Atorvastatin. Its presence helps in understanding the complete metabolic profile of Atorvastatin and ensuring the quality and efficacy of the pharmaceutical product .
Propiedades
Fórmula molecular |
C68H74CaF2N4O10 |
|---|---|
Peso molecular |
1185.4 g/mol |
InChI |
InChI=1S/2C34H37FN2O5.Ca/c2*1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(42-3)21-29(39)40;/h2*4-17,22,27-28,38H,18-21H2,1-3H3,(H,36,41)(H,39,40);/t2*27-,28-;/m11./s1 |
Clave InChI |
ZNLZPQLXLZFOJC-GWQGKXOTSA-N |
SMILES isomérico |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
SMILES canónico |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)OC)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


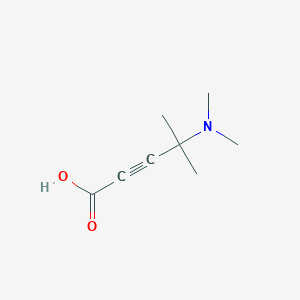

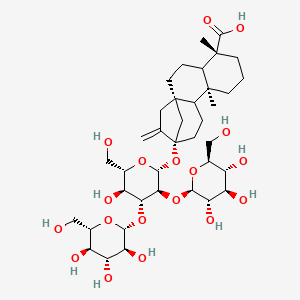
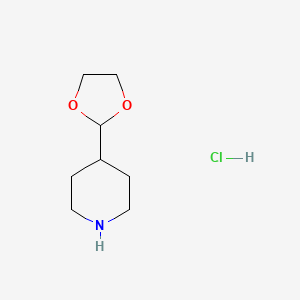
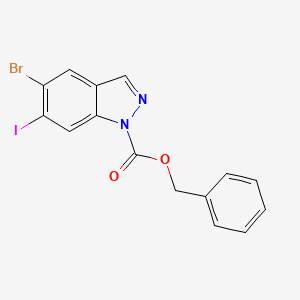
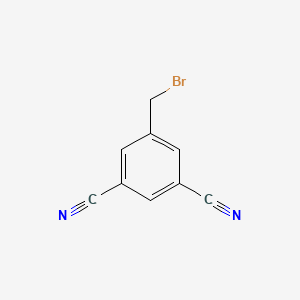
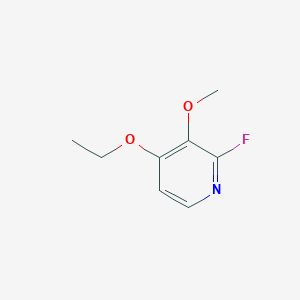

![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)


